molecular formula C8H15NO3 B217407 Kericembrenolide C CAS No. 104992-92-9

Kericembrenolide C

Cat. No. B217407
CAS RN: 104992-92-9
M. Wt: 416.5 g/mol
InChI Key: GBKNBSOFIBRPBO-OQGHAVHMSA-N
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Description

Kericembrenolide C is a natural compound found in plants that has been studied for its potential therapeutic applications. It belongs to the group of compounds known as sesquiterpenoids, which are known for their diverse biological activities. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Nuclear DNA Amounts in Angiosperms

  • Research Focus : Investigating the DNA C-values in angiosperms for various comparative studies. Kericembrenolide C might be implicated in the study of DNA amounts in angiosperms due to its potential biological activities.
  • Key Findings : Progress in the knowledge of angiosperm C-values was noted, with familial representation rising from 30% to 50%. The development of flow cytometers and computer-based image analysis systems has been crucial in measuring DNA C-values.
  • Relevance to this compound : The study of angiosperm genome sizes and DNA amounts could relate to the investigation of bioactive compounds like this compound in plant species (Bennett & Leitch, 2005).

Ketolides - A New Class of Antibacterial Agents

  • Research Focus : Exploration of Ketolides, a class of antibacterial agents derived from erythronolide A. Their design aims to overcome resistance in Gram-positive cocci.
  • Key Findings : Ketolides like telithromycin show high stability in acidic environments and can overcome resistance due to methylation of 23SrRNA. They also exhibit additional mechanisms of action at the ribosome level compared to erythromycin A.
  • Relevance to this compound : Understanding the structure and activity of ketolides can inform the potential antibacterial applications of this compound, considering its structural similarity to other macrolides (Bryskier, 2000).

Stereostructure Assignment of Medium-sized Rings in Natural Products

  • Research Focus : Elucidation of stereostructure in medium-sized polyfunctionalized compounds, like germacrane derivatives ketopelenolides C and D, using a combined strategy of chemical derivatization and NMR data analysis.
  • Key Findings : The study highlights the challenges in configurational assignment and offers solutions through molecular modeling and quantum-mechanical calculations.
  • Relevance to this compound : Techniques used for stereostructure elucidation in such compounds could be applicable to determining the structure of this compound and related substances (Fattorusso et al., 2008).

properties

CAS RN

104992-92-9

Molecular Formula

C8H15NO3

Molecular Weight

416.5 g/mol

IUPAC Name

[(3aR,4R,6Z,10Z,12R,14Z,15aR)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate

InChI

InChI=1S/C24H32O6/c1-14-8-7-9-15(2)12-21(29-19(6)26)23-17(4)24(27)30-22(23)13-16(3)11-20(10-14)28-18(5)25/h9-10,13,20-23H,4,7-8,11-12H2,1-3,5-6H3/b14-10-,15-9-,16-13-/t20-,21+,22+,23+/m0/s1

InChI Key

GBKNBSOFIBRPBO-OQGHAVHMSA-N

Isomeric SMILES

C/C/1=C/[C@@H](C/C(=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C)OC(=O)C)C(=C)C(=O)O2)/C)OC(=O)C

SMILES

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C

Canonical SMILES

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C

synonyms

kericembrenolide C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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